molecular formula C18H28N2O3S B1662226 SB-269970 CAS No. 201038-74-6

SB-269970

Cat. No.: B1662226
CAS No.: 201038-74-6
M. Wt: 352.5 g/mol
InChI Key: HWKROQUZSKPIKQ-MRXNPFEDSA-N
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Description

SB-269970 is a research chemical developed by GlaxoSmithKline. It is primarily known for its role as a selective antagonist of the serotonin receptor 7 (5-HT7). This compound has been extensively used in scientific studies to understand the function of 5-HT7 receptors, which are implicated in various brain functions, including the regulation of mood, cognition, and circadian rhythms .

Mechanism of Action

Target of Action

SB-269970, also known as ®-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol, primarily targets the serotonin receptor 7 (5-HT7) . The 5-HT7 receptor is a member of the serotonin receptor family that binds the neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). This receptor plays a crucial role in the function of several areas of the brain .

Mode of Action

This compound acts as a selective antagonist or possibly an inverse agonist of the 5-HT7 receptor . This means it binds to the 5-HT7 receptor and blocks its activation by serotonin, thereby inhibiting the receptor’s function. It has been suggested that this compound exhibits more than 50-fold selectivity against other 5-HT receptors .

Biochemical Pathways

The 5-HT7 receptor is involved in several biochemical pathways in the brain. By acting as an antagonist, this compound can affect these pathways and their downstream effects. For instance, the 5-HT7 receptor is thought to be involved in the regulation of dopamine release in the ventral tegmental area . Therefore, this compound could potentially influence dopamine-related pathways in the brain.

Pharmacokinetics

This compound is brain-penetrant , meaning it can cross the blood-brain barrier and exert its effects directly on the central nervous system . It is rapidly cleared from the blood . Following a single dose, this compound was detectable in rat brain at 30 (87 nM) and 60 min (58 nM) .

Result of Action

The antagonistic action of this compound on the 5-HT7 receptor can lead to various molecular and cellular effects. For instance, it has been shown to block amphetamine and ketamine-induced hyperactivity in animal models . Additionally, this compound desensitizes and decreases the excitatory effects of 5-HT7 receptors in rat hippocampus .

Biochemical Analysis

Biochemical Properties

SB-269970 acts as a selective antagonist of the 5-HT7 receptor, with an EC50 value of 1.25 nM . It also exhibits activity against the α2-adrenergic receptor at higher concentrations . The compound interacts with various biomolecules, including serotonin receptors and adrenergic receptors, to modulate neurotransmitter release and signaling pathways . These interactions are crucial for understanding the compound’s role in regulating mood, cognition, and other physiological functions .

Cellular Effects

This compound influences various cellular processes by modulating the activity of the 5-HT7 receptor . It affects cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to regulate the morphology and migratory properties of dendritic cells through Cdc42-mediated signaling . Additionally, this compound can normalize synaptic transmission and restore plasticity in the medial prefrontal cortex of mice exposed to fluoxetine .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the 5-HT7 receptor and acting as an antagonist . This binding inhibits the receptor’s activity, leading to changes in downstream signaling pathways . The compound also induces functional desensitization of the 5-HT7 receptor system, which precedes changes in receptor density . This mechanism may contribute to the rapid antidepressant-like effects observed in animal models .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Acute administration of the compound has been shown to ameliorate cognitive deficits and social interaction disruptions in animal models . Chronic administration, on the other hand, leads to functional desensitization of the 5-HT7 receptor system . The stability and degradation of this compound in vitro and in vivo are essential factors to consider when evaluating its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, acute administration of 1 mg/kg of this compound can ameliorate ketamine-induced cognitive inflexibility and social interaction deficits in rats . Higher doses, such as 5 or 10 mg/kg, have shown antidepressant-like activity in behavioral tests . The compound’s effects are dose-dependent, and higher doses may lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with the 5-HT7 receptor .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The compound’s brain-penetrant properties allow it to cross the blood-brain barrier and exert its effects on central nervous system functions . Understanding the transport and distribution mechanisms of this compound is crucial for evaluating its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the 5-HT7 receptor . The compound’s activity and function are influenced by its localization within specific cellular compartments and organelles . Targeting signals and post-translational modifications may direct this compound to specific subcellular locations, affecting its overall efficacy and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SB-269970 involves multiple steps, starting with the preparation of the core pyrrolidine structure. The key steps include:

  • Formation of the pyrrolidine ring.
  • Introduction of the sulfonyl group.
  • Attachment of the piperidine moiety.
  • Final coupling with the hydroxyphenyl group.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques, including:

Chemical Reactions Analysis

Types of Reactions: SB-269970 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Typically involves reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizes nucleophiles or electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

SB-269970 has a wide range of applications in scientific research:

    Chemistry: Used to study the properties and reactions of 5-HT7 receptor antagonists.

    Biology: Helps in understanding the role of 5-HT7 receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic uses in treating anxiety, depression, and cognitive disorders.

    Industry: Employed in the development of new drugs targeting the 5-HT7 receptor

Comparison with Similar Compounds

    SB-258719: Another 5-HT7 receptor antagonist with a similar structure.

    LP-44: A 5-HT7 receptor agonist used in comparative studies.

    SB-656104-A: A selective 5-HT7 receptor antagonist with different pharmacokinetic properties.

Uniqueness: SB-269970 is unique due to its high selectivity for the 5-HT7 receptor and its ability to penetrate the blood-brain barrier. This makes it particularly valuable for studying the central nervous system and developing treatments for neurological disorders .

Properties

IUPAC Name

3-[(2R)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-15-7-11-19(12-8-15)13-9-16-4-3-10-20(16)24(22,23)18-6-2-5-17(21)14-18/h2,5-6,14-16,21H,3-4,7-13H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKROQUZSKPIKQ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC[C@H]2CCCN2S(=O)(=O)C3=CC=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942127
Record name 3-({(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl}sulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201038-74-6
Record name 3-[[(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl]sulfonyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201038-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB 269970
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201038746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-269970
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13988
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-({(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl}sulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-269970
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC8KP5XU6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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